N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3N5O3S and its molecular weight is 427.4. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Anticancer Applications
Research by Küçükgüzel et al. (2013) on derivatives of Celecoxib, a closely related compound, explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study showed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in major organs compared to controls or Celecoxib itself. The findings highlight the potential therapeutic applications of these derivatives in treating inflammation and pain, as well as their anticancer capabilities (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound demonstrated excellent properties as a photosensitizer for photodynamic therapy (PDT), including high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These characteristics suggest its potential as a Type II photosensitizer for cancer treatment in PDT, highlighting its relevance in developing new therapeutic strategies for cancer management (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Cyclooxygenase-2 Inhibition for Anti-inflammatory Effects
A study on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into its potential as a cyclooxygenase-2 (COX-2) inhibitor. Although this specific compound showed no inhibition potency for COX-1 or COX-2 enzymes, the research contributes to understanding the structural requirements for COX-2 inhibition and the design of new anti-inflammatory agents (B. J. Al-Hourani et al., 2016).
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-2-28-13-9-7-12(8-10-13)25-16(22-23-24-25)11-21-29(26,27)15-6-4-3-5-14(15)17(18,19)20/h3-10,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGUEFVKCTWJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.